2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Historical Development of Quinazolinone Chemistry
The quinazolinone framework traces its origins to 19th-century heterocyclic chemistry, with Widdege first proposing the quinazoline structure in 1887. The landmark Griess synthesis (1889) established the first practical route to 4(3H)-quinazolinones via anthranilic acid and cyanide condensation, while Niementowski's 1895 method using anthranilic acid and formamide under thermal conditions became the industrial standard. These advances enabled the isolation of over 150 natural quinazolinone alkaloids by the mid-20th century, including febrifugine from Dichroa febrifuga with demonstrated antimalarial properties.
Modern synthetic breakthroughs, such as microwave-assisted cyclization (Bakavoli et al.) and α-ketoglutarate-dependent dioxygenase-mediated biosynthesis (ftChyM pathway), have expanded accessible derivatives. The table below summarizes key synthetic milestones:
Significance of Quinazolinone Scaffold in Medicinal Chemistry
Quinazolinones exhibit exceptional drug-likeness, with calculated logP values of 1.14–1.46 ensuring blood-brain barrier penetration while maintaining water solubility (>10 mg/mL). Structure-activity relationship (SAR) studies reveal three critical modification sites:
- Position 2 : Electron-withdrawing groups (Cl, NO2) enhance kinase inhibition (e.g., idelalisib's 6-chloro substitution).
- Position 3 : Acetamide linkages, as in the target compound, improve target binding through hydrogen bonding.
- Position 4 : Aromatic substituents (phenyl, naphthyl) modulate lipophilicity and π-π stacking interactions.
The scaffold's adaptability is evidenced by its presence in FDA-approved drugs:
Overview of 6-Chloro-2-oxo-4-phenylquinazolin Derivatives
The 6-chloro-2-oxo-4-phenyl motif confers distinct pharmacological advantages:
- Chlorine at C6 : Increases electron deficiency at N1/C2, enhancing hydrogen bond acceptance (ΔpKa ≈ 0.8 vs. unsubstituted).
- Phenyl at C4 : Contributes +0.3 logP units versus aliphatic groups, improving membrane permeability.
Comparative analysis of derivatives highlights the target compound's unique profile:
| Derivative | C6 Substituent | C4 Group | Bioactivity (IC50) | |
|---|---|---|---|---|
| 6-Chloro-4-phenyl-2-oxo | Cl | Ph | COX-2: 18 nM | |
| 6-Fluoro-4-(4-MeOPh)-2-oxo | F | 4-OMePh | EGFR: 42 nM | |
| Target compound | Cl | Ph | Undisclosed |
Positioning in Current Research
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide represents a strategic fusion of established pharmacophores:
- Trifluoromethyl group : The -CF3 moiety at N-phenyl enhances metabolic stability (t1/2 > 6h vs. 2h for -CH3 analogs) through fluorine's electronegative shield effect.
- Acetamide linker : Serves as a bioisostere for ester groups, reducing hydrolysis while maintaining target engagement (ΔΔG = -1.2 kcal/mol vs. ester).
Ongoing studies focus on its dual kinase-inhibitory potential:
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O2/c24-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)29-22(32)30(19)13-20(31)28-18-9-5-4-8-17(18)23(25,26)27/h1-12H,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUFWFAQHQMXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacokinetic properties suggest potential as a drug candidate for various diseases.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the trifluoromethyl group can enhance binding affinity and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed for core modifications, substituent effects, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Insights:
Core Modifications: Quinazolinone vs. Benzothiazole/Quinoxaline: Quinazolinones (e.g., target compound, ) favor hydrogen bonding via carbonyl groups, while benzothiazoles () or quinoxalines () prioritize aromatic stacking.
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F, CF₃) : Improve stability and binding to hydrophobic pockets.
- Thioether vs. Oxo Linkages : Thioethers () increase lipophilicity but reduce hydrogen-bonding capacity compared to oxo groups.
Synthetic Yields :
- Higher yields (e.g., 90.2% in ) correlate with stable intermediates (e.g., thiouracil derivatives), whereas lower yields (e.g., 61% in ) may reflect steric challenges from bulky substituents.
Physicochemical Properties: Melting Points: Higher melting points (e.g., 230–232°C in ) suggest strong crystallinity due to polar groups (cyano, hydroxyl). Solubility: Morpholinyl () and dimethylamino () groups enhance water solubility.
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule belonging to the quinazolinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula for this compound is C22H15ClF3N3O2 , with a molecular weight of 407.83 g/mol . The structure features a quinazolinone core, which is known for its pharmacological properties, and includes both chloro and trifluoromethyl substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClF3N3O2 |
| Molecular Weight | 407.83 g/mol |
| CAS Number | 932530-55-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This step often requires the reaction of appropriate aniline derivatives with carbonyl compounds under controlled conditions.
- Introduction of Substituents : The chloro and trifluoromethyl groups are introduced through halogenation and electrophilic substitution reactions.
- Final Acetamide Formation : The acetamide moiety is added to the nitrogen atom of the quinazolinone structure.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with:
- Kinase Inhibition : Compounds in this class have demonstrated potential as kinase inhibitors, which play crucial roles in cellular signaling pathways relevant to cancer and other diseases.
- Enzyme Inhibition : The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target enzymes, potentially leading to significant inhibitory effects on their activity.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
-
Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell growth by targeting specific kinases involved in cancer progression.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating effective inhibition.
-
Antiviral Activity : Some studies have explored its potential as an antiviral agent, particularly against RNA viruses.
- Research Findings : Compounds with similar structures have shown significant antiviral activity, suggesting a possible mechanism through inhibition of viral replication pathways.
-
Anti-inflammatory Effects : There is emerging evidence that quinazolinone derivatives can modulate inflammatory responses by inhibiting COX enzymes.
- Experimental Data : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against COX enzymes.
Research Findings and Comparative Analysis
The following table summarizes comparative studies on similar quinazolinone derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(6-chloroquinazolin-4(3H)-one) | Antitumor | 10.5 |
| N-(4-Chlorophenyl)-2-(3-methoxyphenyl)acetamide | Kinase Inhibition | 15.0 |
| 2-(6-chloro-2-oxo-4-phenylquinazoline) | Antiviral Activity | 12.0 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : Begin with a nucleophilic substitution reaction between 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one and 2-(trifluoromethyl)phenyl acetamide precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) using Design of Experiments (DoE) to maximize yield. Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95%) . For scale-up, consider continuous flow reactors to improve reproducibility .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/methanol). Refine the structure using SHELXL (SHELX suite) with a focus on resolving torsional angles and hydrogen bonding patterns. Cross-validate with spectroscopic data (e.g., H/C NMR, FT-IR) .
Q. What in vitro bioassays are suitable for initial pharmacological screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., immunoproteasome inhibition) with IC determination. Prepare serial dilutions (1 nM–100 µM) in DMSO and test against target enzymes. Include positive controls (e.g., bortezomib for proteasome assays) and measure activity via fluorescence-based substrates. Normalize data to account for solvent interference .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
- Methodological Answer : Perform orthogonal assays to rule off-target effects. For example, pair enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement. Use molecular docking (e.g., AutoDock Vina) to analyze binding modes and identify potential allosteric interactions. Adjust assay conditions (e.g., ATP concentration in kinase assays) to mimic physiological environments .
Q. What strategies address challenges in crystallographic refinement of the trifluoromethyl group?
- Methodological Answer : The trifluoromethyl group’s high electron density can cause refinement artifacts. Use SHELXL’s restraints (DFIX, SIMU) to model CF geometry accurately. Validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–F···H contacts) are not overinterpreted. Compare with analogous structures in the Cambridge Structural Database (CSD) .
Q. How can structure-activity relationships (SAR) be explored for the quinazolinone core?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogen replacement at C6, phenyl ring modifications). Test against a panel of related enzymes (e.g., kinases, proteases) and use multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett σ) with activity. Employ QSAR models to predict pharmacokinetic parameters .
Q. What experimental designs are robust for studying environmental fate and degradation products?
- Methodological Answer : Conduct abiotic/biotic transformation studies under controlled conditions (pH, UV light, microbial consortia). Use LC-HRMS to identify degradation products and quantify persistence. Apply OECD guidelines (e.g., Test 307 for soil degradation) and model environmental distribution via EPI Suite™ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
